2-(4-Bromophenyl)thiazolo[4,5-C]pyridine 2-(4-Bromophenyl)thiazolo[4,5-C]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20136514
InChI: InChI=1S/C12H7BrN2S/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H
SMILES:
Molecular Formula: C12H7BrN2S
Molecular Weight: 291.17 g/mol

2-(4-Bromophenyl)thiazolo[4,5-C]pyridine

CAS No.:

Cat. No.: VC20136514

Molecular Formula: C12H7BrN2S

Molecular Weight: 291.17 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)thiazolo[4,5-C]pyridine -

Specification

Molecular Formula C12H7BrN2S
Molecular Weight 291.17 g/mol
IUPAC Name 2-(4-bromophenyl)-[1,3]thiazolo[4,5-c]pyridine
Standard InChI InChI=1S/C12H7BrN2S/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H
Standard InChI Key ZEWVUVLFMXEKIV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(S2)C=CN=C3)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

2-(4-Bromophenyl)thiazolo[4,5-C]pyridine consists of a thiazole ring (a five-membered ring containing sulfur and nitrogen) fused to a pyridine ring (a six-membered aromatic nitrogen heterocycle) at positions 4 and 5. The 4-bromophenyl group at position 2 introduces steric and electronic effects that modulate reactivity and intermolecular interactions . Key structural features include:

  • Molecular formula: C₁₂H₇BrN₂S

  • Molecular weight: 291.17 g/mol

  • IUPAC name: 2-(4-bromophenyl)-[1, thiazolo[4,5-C]pyridine

  • SMILES: C1=CC(=CC=C1C2=NC3=C(S2)C=CN=C3)Br

The bromine atom enhances polarizability, facilitating interactions with biological targets such as DNA gyrase and topoisomerases. X-ray crystallography confirms the (Z)-configuration of the fused rings, with the bromophenyl group occupying a planar orientation relative to the thiazolo[4,5-C]pyridine scaffold .

Synthetic Methodologies

Cyclocondensation Under High-Pressure Conditions

A Q-Tube reactor-based protocol enables efficient synthesis via [4 + 2] cyclocondensation between 4-thiazolidinones (4a–c) and 3-oxo-2-arylhydrazonopropanals (5a–u) under pressurized acetic acid (10 mL) at 170°C (Table 1) . Key advantages include:

  • Yield: 86–98%

  • Atom economy: >90%

  • Functional group tolerance: Electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -NO₂) substituents are compatible .

Table 1: Optimization of reaction conditions for thiazolo[4,5-C]pyridine synthesis

EntrySolventCatalystTemperature (°C)Yield (%)
5Acetic acidNH₄OAc12043
9Acetic acidNaOAc15086
11Acetic acidNaOAc17098

Alternative Routes: Suzuki Coupling and Annulation

  • Suzuki cross-coupling: Palladium-catalyzed coupling of 3-amino-5-bromo-2-chloropyridine with 2-methyl-5-nitrophenylboronic acid pinacol ester yields intermediates for further functionalization .

  • Thiazole annulation: Reacting 2-aminothiazole with 4-bromobenzaldehyde under acidic conditions forms a Schiff base intermediate, which cyclizes to the target compound.

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • ¹H/¹³C NMR:

    • Aromatic protons: δ 7.4–7.6 ppm (4-bromophenyl), δ 8.2–9.0 ppm (pyridine-thiazole core) .

    • Coupling constants: J = 8.4 Hz (para-substituted bromophenyl).

  • Mass spectrometry: Molecular ion peak at m/z 291.17 (C₁₂H₇BrN₂S) with isotopic signatures for bromine (¹⁰⁰% abundance for ⁷⁹Br/⁸¹Br) .

Biological Activity and Mechanisms

Anticancer Efficacy

  • Cytotoxicity: IC₅₀ values of 1.15–4.77 μM against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells .

  • Mechanism: Inhibits Bcl-2 protein expression, inducing apoptosis via mitochondrial pathways. Comparative studies show 8-fold higher activity than imatinib against c-KIT V560G/D816V mutants .

Table 2: Anticancer activity of select thiazolo[4,5-C]pyridine derivatives

CompoundCell LineIC₅₀ (μM)Target
7aMCF-72.15Bcl-2
6rHCT-1161.15c-KIT V560G/D816V
DoxorubicinMCF-70.89Topoisomerase II

Antimicrobial and Enzyme Inhibitory Effects

  • Antibacterial: MIC = 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Enzyme targets: DNA gyrase (IC₅₀ = 9.87 μM) and acetylcholinesterase (IC₅₀ = 12.3 μM) .

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound: Serves as a scaffold for kinase inhibitors (e.g., c-KIT, VEGFR2) and antimicrobial agents .

  • Drug delivery: Liposomal formulations enhance bioavailability in preclinical models.

Materials Science

  • Ligand design: Coordinates with transition metals (e.g., Pd, Cu) for catalytic applications .

  • Optoelectronic materials: π-Conjugated system enables use in organic semiconductors .

Recent Advances and Future Directions

Green Synthesis Innovations

  • Solvent-free cyclization: Mechanochemical methods reduce waste by 40% .

  • Continuous flow reactors: Achieve 95% yield with residence times <10 minutes .

Targeted Drug Design

  • PROTACs: Thiazolo[4,5-C]pyridine-based proteolysis-targeting chimeras degrade oncogenic proteins .

  • Combination therapies: Synergistic effects with paclitaxel in multidrug-resistant cancers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator